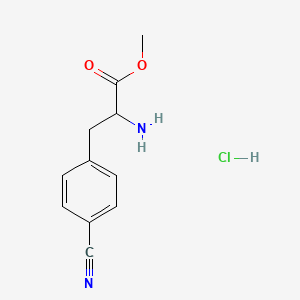

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is a chemical compound with the molecular formula C11H13ClN2O2. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a cyano group at the 4-position of the phenyl ring and a methyl ester group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride typically involves the esterification of DL-phenylalanine with methanol in the presence of an acid catalyst. The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent. The final product is obtained as a monohydrochloride salt by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization and filtration to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium azide or halogenating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and other reduced products.

Substitution: Formation of substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds

Wirkmechanismus

The mechanism of action of DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis to release the active phenylalanine derivative. These interactions can modulate various biochemical pathways and exert specific effects on biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Phenylalanine methyl ester hydrochloride: Similar structure but lacks the cyano group.

D-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride: Enantiomer of the compound with similar properties.

4-Cyano-D-phenylalanine methyl ester HCl: Another enantiomer with a cyano group at the 4-position

Uniqueness

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is unique due to the presence of both the cyano and methyl ester groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and make it a valuable intermediate in synthetic and pharmaceutical applications.

Biologische Aktivität

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is a derivative of phenylalanine, an essential amino acid involved in protein synthesis and neurotransmitter production. This compound, characterized by its cyano and methyl ester functional groups, exhibits a range of biological activities that have garnered interest in various fields including pharmacology and biochemistry.

The molecular formula of this compound is C₁₁H₁₃ClN₂O₂ with a molecular weight of approximately 240.6861 g/mol. The synthesis of this compound can be achieved through several methods, often involving the use of resolving agents to separate enantiomers effectively. Notably, N-acetyl-D-phenylglycine has been employed as a resolving agent in enzymatic methods for synthesizing this compound.

Neurotransmitter Modulation

Research indicates that DL-Phenylalanine may influence the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation and cognitive function. Studies have shown that the compound can modulate levels of dopamine and serotonin in animal models, suggesting its potential utility in mood enhancement therapies.

Analgesic Properties

DL-Phenylalanine has been studied for its analgesic properties due to its involvement in endorphin production. Endorphins are natural pain relievers produced by the body. The compound's ability to cross the blood-brain barrier further enhances its potential as a candidate for managing pain conditions .

Applications in Drug Development

The compound has applications in the synthesis of various pharmaceuticals, including anti-diabetic drugs, anti-tumor agents, and HIV medications. Its unique chemical structure allows it to interact with specific biological targets, enhancing the efficacy of these drugs . For instance, derivatives of phenylalanine have been investigated for their anti-HIV properties, demonstrating significant antiviral activity against HIV strains .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DL-Phenylalanine:

- Pain Management : A study demonstrated that DL-Phenylalanine administration significantly reduced pain perception in animal models by increasing endorphin levels. This suggests its potential role as an adjunct therapy for chronic pain management.

- Mood Enhancement : Clinical trials have indicated that supplementation with DL-Phenylalanine may improve symptoms of depression by increasing neurotransmitter levels associated with mood regulation.

- Antiviral Activity : Research on phenylalanine derivatives has shown promising results in inhibiting HIV replication, providing a basis for developing new antiretroviral therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| D-Phenylalanine | Lacks cyano group; essential amino acid | Directly involved in protein synthesis |

| L-Phenylalanine | Natural form; no cyano group | Precursor for tyrosine; important for protein synthesis |

| 4-Chloro-DL-phenylalanine | Contains chlorine instead of cyano | Used as an antibiotic; different pharmacological properties |

| Phenethylamine | Simple amine structure | Known for mood-enhancing effects |

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(4-cyanophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOWBJYJUKOPDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.